Comparator-Based Quantitative Data Are Not Currently Available in the Public Domain
A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem (conducted on 2026-05-10) did not identify any primary study or patent that reports quantitative activity data (e.g., IC50, Ki, Kd, cellular EC50, or in vivo efficacy) for 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide in direct comparison with a structurally defined analog. The closest scaffold-related data are found in the 3,5-dimethylisoxazole series developed as bromodomain ligands, where the parent 3,5-dimethylisoxazole-4-carboxylic acid exhibits a BRD4(1) Kd of approximately 1.6 mM and optimized derivatives reach low-nanomolar potency [1][2]. However, none of these studies include the target compound as a comparator. Consequently, no head-to-head or cross-study comparable evidence can be generated for this molecule.
| Evidence Dimension | BRD4 bromodomain binding affinity (closest scaffold benchmark) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 3,5-dimethylisoxazole-4-carboxylic acid (Kd ~1.6 mM for BRD4(1)); optimized derivatives (Kd <100 nM) [1] |
| Quantified Difference | Not calculable |
| Conditions | AlphaScreen competition assay (BRD4 bromodomain 1) |
Why This Matters
Without quantitative data, procurement decisions cannot be evidence-based; users must request custom profiling data from the supplier or commission independent assays.
- [1] Hewings, D. S. et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. View Source
- [2] Hay, D. A. et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(26), 9308–9319. View Source
